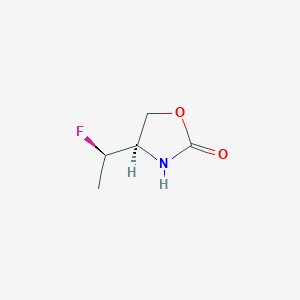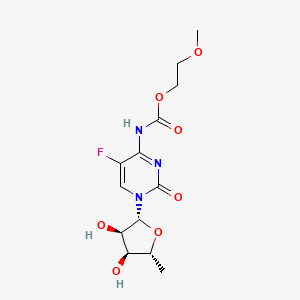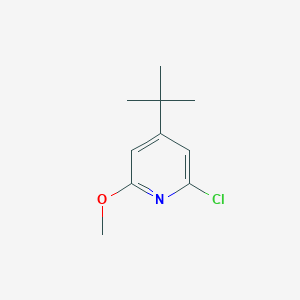
4-(tert-Butyl)-2-chloro-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-chloro-6-methoxypyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a tert-butyl group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-chloro-6-methoxypyridine typically involves the chlorination of 4-(tert-butyl)-6-methoxypyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-chloro-6-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-(tert-butyl)-2-amino-6-methoxypyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-(tert-butyl)-2-chloro-6-methoxypiperidine.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-chloro-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-chloro-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylpyridine
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
Uniqueness
4-(tert-Butyl)-2-chloro-6-methoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
4-tert-butyl-2-chloro-6-methoxypyridine |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)7-5-8(11)12-9(6-7)13-4/h5-6H,1-4H3 |
Clé InChI |
UCQRMKJVUFWZON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


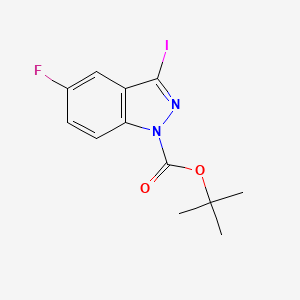
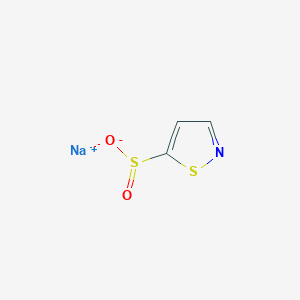
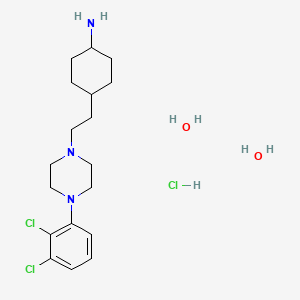

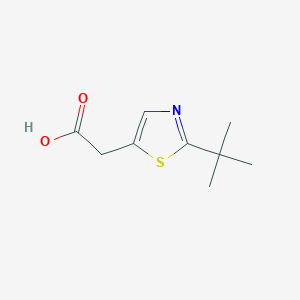


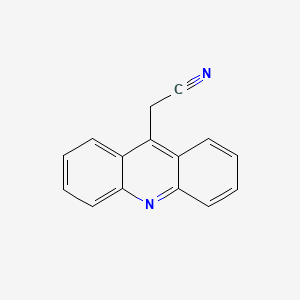
![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)

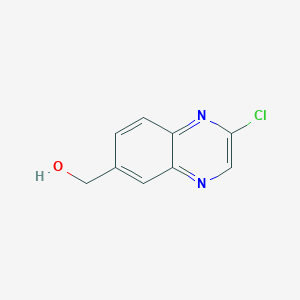
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
